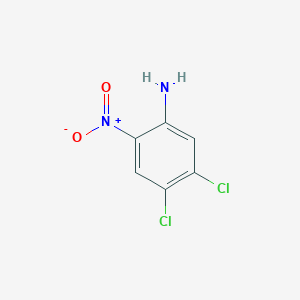

4,5-Dichloro-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17012. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGTULQLEVAYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073376 | |

| Record name | 4,5-Dichloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-64-1 | |

| Record name | 4,5-Dichloro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6641-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6641-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I0G2ADU1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-2-nitroaniline (CAS Number: 6641-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-nitroaniline is an aromatic organic compound with the CAS number 6641-64-1. Structurally, it is an aniline (B41778) derivative with two chlorine atoms and a nitro group substituted on the benzene (B151609) ring. This compound serves as a crucial intermediate in the synthesis of various dyes and pigments and has potential applications in the development of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is largely dictated by the interplay of the electron-withdrawing nitro and chloro groups and the electron-donating amino group. This guide provides a comprehensive overview of its properties, synthesis, and safety considerations.

Physicochemical Properties

This compound is a yellow to brown crystalline solid at room temperature.[2][3] It is sparingly soluble in water but shows better solubility in organic solvents such as ethanol, acetone, and dimethylformamide.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][4][5] |

| Molecular Weight | 207.01 g/mol | [2][4][5] |

| Appearance | Yellow to brown crystalline powder/solid | [2][3] |

| Melting Point | 177-181 °C | [3] |

| Boiling Point | 347.1 °C at 760 mmHg | [2] |

| Density | 1.624 g/cm³ | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, dimethylformamide | [2] |

| XLogP3 | 2.7 | [3] |

| Topological Polar Surface Area | 71.8 Ų | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data Availability and Key Features | Source(s) |

| ¹H NMR | Data is available, though specific peak assignments were not found in the provided search results. One would expect signals in the aromatic region corresponding to the two protons on the benzene ring. | [6][7] |

| ¹³C NMR | Data is available. Six distinct signals for the aromatic carbons are expected, with chemical shifts influenced by the different substituents. | [6][7] |

| Infrared (IR) Spectroscopy | The IR spectrum is available through the NIST WebBook. Characteristic peaks would include N-H stretching for the amino group, N=O stretching for the nitro group, and C-Cl stretching. | [8] |

| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is available on the NIST WebBook. The molecular ion peak is expected at m/z 207, with fragmentation patterns corresponding to the loss of the nitro group and chlorine atoms. | [9] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Synthesis from 3,4-Dichloroaniline

This method involves a three-step process: acetylation of the amino group, nitration of the aromatic ring, and subsequent deacetylation. The initial acetylation step is crucial to protect the amino group from the harsh acidic conditions of nitration and to control the regioselectivity of the nitro group addition.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. 4-Chloro-2-nitroaniline (89-63-4) 13C NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to 4,5-Dichloro-2-nitroaniline: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dichloro-2-nitroaniline (CAS No. 6641-64-1).[1][2] It is an aromatic halogenated organic compound that presents as a pale yellow to brown crystalline solid at room temperature.[1][3] This document details its key physicochemical characteristics, provides insights into its synthesis and analytical methodologies, and touches upon its primary application as an intermediate in the synthesis of dyes.[1] The information is curated for professionals in research, particularly in the fields of chemistry and drug development.

Physical Properties

This compound is a solid compound with limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1] It possesses a faint, characteristic odor.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][4] |

| Molecular Weight | 207.01 g/mol | [1][2][4] |

| Appearance | Pale yellow to brown crystalline powder/solid | [1][3] |

| Melting Point | 177-179 °C (lit.) | [5] |

| Boiling Point | 347.1 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 163.7 ± 26.5 °C | [3] |

| Refractive Index | 1.656 | [3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, dimethylformamide | [1] |

Chemical Properties and Identifiers

The structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group.[1] This combination of functional groups dictates its chemical reactivity and makes it a useful intermediate in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 6641-64-1 | [1][2] |

| pKa | -2.24 ± 0.25 (Predicted) | [1] |

| XLogP3 | 2.7 | [2][3] |

| Topological Polar Surface Area | 71.8 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Experimental Protocols

Synthesis of this compound

Method 1: From 2-Nitroaniline (B44862)

The industrial preparation of this compound can be achieved through a multi-step organic synthesis starting from 2-nitroaniline.[1] The key step involves the chlorination of the 2-nitroaniline precursor. This reaction is typically carried out in polar solvents under controlled temperature and pressure to ensure high purity and yield of the final product.[1]

Caption: Synthetic pathway from 2-nitroaniline.

Method 2: From 2,4,5-Trichloronitrobenzene (B44141)

An alternative patented method involves the reaction of 2,4,5-trichloronitrobenzene with ammonia.[6]

-

Reaction: 2,4,5-trichloronitrobenzene is reacted with approximately 200 to 3000 mole percent of ammonia.[6]

-

Solvent: The reaction is carried out in a solvent that is inert to ammonia.[6]

-

Temperature: The reaction temperature is maintained between 150 °C and 220 °C, with a more specific range of 160 °C to 195 °C also cited.[6]

This process yields this compound, which is noted as an important intermediate in the production of crop protection agents and pharmaceuticals.[6]

Caption: Synthesis via ammonolysis of a trichloronitrobenzene.

Analytical Methodology

The analysis of this compound can be performed using high-performance liquid chromatography (HPLC), a common technique for the separation and quantification of aniline (B41778) derivatives.[7][8][9]

-

Technique: Reverse-phase HPLC is a suitable method.[7]

-

Stationary Phase: A Newcrom R1 column or a similar reverse-phase column can be utilized.[7]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid.[7] For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[7]

-

Detection: UV detection is commonly employed for aniline compounds.[8]

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Caption: A typical workflow for the HPLC analysis of the target compound.

Applications

The primary documented use of this compound is in the field of dye synthesis.[1] It serves as a precursor or intermediate in the chemical reactions that lead to the formation of various dye molecules.[1] The specific mechanism involves its reaction with other compounds to build the final chromophoric system of the desired dye.[1]

Caption: Use of this compound in dye synthesis.

Safety and Handling

This compound is considered to be toxic. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[10] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[3] Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 6641-64-1 [chemicalbook.com]

- 6. WO1991000261A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

4,5-Dichloro-2-nitroaniline molecular structure and weight

An In-depth Technical Guide to 4,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of various dyes, agrochemicals, and pharmaceutical agents.[1][2] It details the compound's molecular structure, physicochemical properties, experimental protocols for its synthesis, and its known applications.

Molecular Structure and Chemical Identity

This compound is an aromatic halogenated organic compound.[1] Its structure consists of an aniline (B41778) core substituted with two chlorine atoms at the 4 and 5 positions and a nitro group at the 2 position relative to the amino group.[1] At room temperature, it presents as a pale yellow to yellow crystalline solid, which may have a faint, characteristic odor.[1]

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes

N_amino [label=

// Benzene ring structure C1 -> C2 [style=solid]; C2 -> C3 [style=double]; C3 -> C4 [style=solid]; C4 -> C5 [style=double]; C5 -> C6 [style=solid]; C6 -> C1 [style=double];

// Substituents attached to the ring C1 -> N_amino; C2 -> N_nitro; C4 -> Cl4; C5 -> Cl5; C3 -> H3; C6 -> H6;

// Nitro group structure N_nitro -> O1_nitro; N_nitro -> O2_nitro [style=double];

// Node styling C1, C2, C3, C4, C5, C6 [fontcolor="#202124"]; N_amino, N_nitro, O1_nitro, O2_nitro, Cl4, Cl5, H3, H6 [fontcolor="#202124"]; } caption: "2D Molecular Structure of this compound"

Physicochemical and Computed Properties

The properties of this compound are summarized below. The compound is generally stable under normal atmospheric conditions.[1] It exhibits limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1]

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 6641-64-1 | [3][4][5][6] |

| EC Number | 229-657-3 | [6][7] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][3][6] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)--INVALID-LINK--[O-])N | [5] |

| InChIKey | FSGTULQLEVAYRS-UHFFFAOYSA-N | [3][4][8] |

| Physical Properties | ||

| Molecular Weight | 207.01 g/mol (or 207.014 g/mol ) | [1][3][4][5][6][8] |

| Appearance | Light yellow to yellow crystalline solid/powder | [1][9] |

| Melting Point | 177-179 °C | [7][9] |

| Computed Properties | ||

| Monoisotopic Mass | 205.9649828 Da | [1][5] |

| Topological Polar Surface Area | 71.8 Ų | [1][5] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Complexity | 185 | [1][5] |

Synthesis and Experimental Protocols

This compound is primarily a manufactured compound for industrial applications and is not known to occur naturally in significant amounts.[1] Its synthesis was first developed in the early 20th century.[1] Several synthetic routes are known, with a common industrial method involving the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia (B1221849) in a solvent.[1][2][10]

Protocol: Synthesis from 2,4,5-Trichloronitrobenzene

This protocol is based on a patented industrial process for the preparation of this compound.[2][10] The method involves the nucleophilic aromatic substitution of a chlorine atom on the 2,4,5-trichloronitrobenzene ring with an amino group from ammonia.

Reaction Scheme: 2,4,5-Trichloronitrobenzene + NH₃ → this compound + HCl

Methodology:

-

Reaction Setup: A high-pressure reactor, such as a stainless-steel autoclave equipped with a gas inlet and stirring mechanism, is charged with 2,4,5-trichloronitrobenzene and an inert solvent (e.g., chlorobenzene).[2]

-

Ammoniation: Ammonia is introduced into the reactor in a molar excess, typically ranging from 200 to 3000 mole percent relative to the 2,4,5-trichloronitrobenzene.[2][10]

-

Heating and Pressurization: The sealed reactor is heated to a temperature between 150°C and 220°C (preferably 170°C to 190°C).[10] The reaction is conducted under the pressure generated by the solvent and ammonia at these temperatures.

-

Reaction Monitoring: The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.[2]

-

Product Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of the product suspension. The suspension is mixed with water.[2]

-

Purification: The solvent (chlorobenzene) is removed by distillation with water. The resulting solid product, a red-brown granule, is then filtered and dried.[2] This process yields this compound with high purity (e.g., ~94%) and in high yield (e.g., ~98.5%).[2]

// Nodes start [label="Start Materials:\n- 2,4,5-Trichloronitrobenzene\n- Ammonia (200-3000 mol%)\n- Inert Solvent (e.g., Chlorobenzene)", fillcolor="#FFFFFF", shape=folder]; reactor [label="Charge High-Pressure Reactor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat Reaction Mixture\n(150-220°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Monitor Progress via HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; cooling [label="Cool Mixture to Precipitate Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolation [label="Mix with Water & Distill Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Filter and Dry Solid Product", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product:\nthis compound\n(>98% Yield, >93% Purity)", fillcolor="#FFFFFF", shape=ellipse];

// Edges (Workflow) start -> reactor; reactor -> reaction [label="Seal Reactor"]; reaction -> monitoring [label="During Reaction"]; monitoring -> reaction [style=dashed, label="Continue until complete"]; reaction -> cooling [label="Upon Completion"]; cooling -> isolation; isolation -> purification; purification -> product; } caption: "Industrial Synthesis Workflow for this compound"

Applications and Biological Relevance

This compound is a versatile intermediate with significant applications in several industrial and research fields.

-

Dye Synthesis: It serves as a precursor for the production of various specialty dyes.[1]

-

Pharmaceutical and Agrochemical Industries: The compound is an important building block in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[2]

-

Biological Activity: Research has shown that this compound can act as an uncoupler of oxidative phosphorylation in ciliates.[11] This mechanism disrupts the process of ATP synthesis in mitochondria.

Safety and Handling

This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5][6]

-

GHS Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).[5] Note that classifications may vary by supplier.[5]

-

Handling: Due to its potential toxicity, it should be handled with caution in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[1][7]

-

Storage: The compound should be stored in a cool, dry, and well-ventilated location in a tightly sealed container.[1][6]

Spectral Data

Characterization of this compound is supported by various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which are invaluable for analytical confirmation.

-

Infrared (IR) Spectrum: Available through the NIST Chemistry WebBook.[4]

-

Mass Spectrum (Electron Ionization): Available through the NIST Chemistry WebBook.[3][12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. WO1991000261A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. This compound 96 6641-64-1 [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 6641-64-1 [chemicalbook.com]

- 10. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]

- 11. This compound | 6641-64-1 | FD00141 [biosynth.com]

- 12. This compound [webbook.nist.gov]

Technical Guide: Solubility of 4,5-Dichloro-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-nitroaniline is a halogenated aromatic organic compound that serves as a key intermediate in the synthesis of various dyes, pigments, and potentially pharmaceutical agents.[1] Its chemical structure, featuring two chlorine atoms, a nitro group, and an amino group on a benzene (B151609) ring, dictates its physicochemical properties, including its solubility in different solvent systems.[1] Understanding the solubility of this compound is crucial for its application in organic synthesis, enabling proper solvent selection for reactions, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this guide presents analogous data from a closely related isomer, 2,6-dichloro-4-nitroaniline (B1670479), to provide valuable insights into its expected solubility behavior.[2][3] Furthermore, this guide details a robust experimental protocol for determining the solubility of this compound, empowering researchers to generate precise data for their specific needs.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 177-179 °C |

Solubility Data of an Analogous Compound: 2,6-Dichloro-4-nitroaniline

The following tables summarize the mole fraction solubility (x) of 2,6-dichloro-4-nitroaniline in twelve organic solvents at various temperatures, as determined by the isothermal saturation method.[2][3] This data serves as a valuable reference for estimating the solubility of this compound, given the structural similarities between the two isomers.

Table 1: Mole Fraction Solubility (x) of 2,6-Dichloro-4-nitroaniline in Various Solvents at Different Temperatures (K) [2][3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |

| 278.15 | 0.00131 | 0.00182 | 0.00213 | 0.00195 | 0.00281 |

| 283.15 | 0.00163 | 0.00223 | 0.00261 | 0.00238 | 0.00342 |

| 288.15 | 0.00201 | 0.00271 | 0.00318 | 0.00290 | 0.00415 |

| 293.15 | 0.00248 | 0.00329 | 0.00386 | 0.00352 | 0.00501 |

| 298.15 | 0.00305 | 0.00400 | 0.00468 | 0.00426 | 0.00603 |

| 303.15 | 0.00375 | 0.00486 | 0.00567 | 0.00515 | 0.00725 |

| 308.15 | 0.00459 | 0.00590 | 0.00686 | 0.00622 | 0.00870 |

| 313.15 | 0.00561 | 0.00715 | 0.00828 | 0.00750 | 0.01043 |

| 318.15 | 0.00684 | 0.00866 | 0.01000 | 0.00904 | 0.01249 |

| 323.15 | 0.00832 | 0.01047 | 0.01206 | 0.01089 | 0.01492 |

Table 2: Mole Fraction Solubility (x) of 2,6-Dichloro-4-nitroaniline in Various Solvents at Different Temperatures (K) (Continued) [2][3]

| Temperature (K) | Ethyl Acetate | Acetone | 2-Butanone | N,N-Dimethylformamide | Toluene | Acetonitrile | 1,4-Dioxane |

| 278.15 | 0.0213 | 0.0386 | 0.0462 | 0.0895 | 0.00098 | 0.00125 | 0.0185 |

| 283.15 | 0.0258 | 0.0459 | 0.0548 | 0.1051 | 0.00123 | 0.00156 | 0.0224 |

| 288.15 | 0.0311 | 0.0545 | 0.0649 | 0.1232 | 0.00154 | 0.00194 | 0.0271 |

| 293.15 | 0.0374 | 0.0646 | 0.0768 | 0.1443 | 0.00192 | 0.00242 | 0.0327 |

| 298.15 | 0.0448 | 0.0765 | 0.0908 | 0.1687 | 0.00239 | 0.00301 | 0.0394 |

| 303.15 | 0.0536 | 0.0905 | 0.1073 | 0.1971 | 0.00297 | 0.00373 | 0.0474 |

| 308.15 | 0.0641 | 0.1070 | 0.1266 | 0.2299 | 0.00368 | 0.00462 | 0.0569 |

| 313.15 | 0.0764 | 0.1264 | 0.1491 | 0.2678 | 0.00456 | 0.00571 | 0.0682 |

| 318.15 | 0.0909 | 0.1491 | 0.1754 | 0.3115 | 0.00563 | 0.00705 | 0.0817 |

| 323.15 | 0.1079 | 0.1756 | 0.2060 | 0.3617 | 0.00693 | 0.00868 | 0.0977 |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation method, a reliable technique for determining the solubility of a solid compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for approximately 10-15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve based on peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the mole fraction solubility (x) using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Solubility Determination.

Application in Synthesis: Azo Dye Formation

This compound is a common precursor for the synthesis of azo dyes. The general workflow involves diazotization of the aniline (B41778) followed by coupling with a suitable coupling agent.

Caption: General Workflow for Azo Dye Synthesis.

Conclusion

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, the data for the analogous compound, 2,6-dichloro-4-nitroaniline, provides a strong predictive basis for its behavior in various organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine precise solubility values tailored to their specific experimental conditions. A thorough understanding of the solubility of this compound is paramount for its effective utilization in the synthesis of dyes and other valuable chemical entities.

References

Technical Guide: Physicochemical Properties of 4,5-Dichloro-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point Range and Characterization of 4,5-Dichloro-2-nitroaniline

This technical guide provides an in-depth overview of the melting point range of this compound (CAS No: 6641-64-1), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] The document collates data from various suppliers and provides a standardized experimental protocol for melting point determination.

Physical and Chemical Properties

This compound is an aromatic halogenated organic compound with the molecular formula C₆H₄Cl₂N₂O₂.[2][3] It typically appears as a light yellow to brown crystalline powder.[2][4]

Melting Point Data

The melting point of a compound is a critical physical property that indicates its purity. A sharp melting range typically signifies a high-purity substance, while a broad range can indicate the presence of impurities. Below is a summary of the reported melting point ranges for this compound from various chemical suppliers.

| Supplier/Source | Reported Melting Point Range (°C) | Purity |

| Sigma-Aldrich | 177 - 179 | 96% |

| JHECHEM CO LTD | 164 - 166 | Not Specified |

| Tokyo Chemical Industry (TCI) | 177.0 - 181.0 | >98.0% (GC) |

| Thermo Scientific Chemicals | 180 - 182 | 98% |

| ChemicalBook | 177 - 179 | Not Specified |

Note: Data sourced from publicly available supplier specifications.[4][5][6][7]

Standard Experimental Protocol: Melting Point Determination

The following is a standard methodology for determining the melting point of a crystalline solid like this compound using the capillary method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup:

-

Digital Apparatus: Place the loaded capillary tube into the sample holder of the calibrated melting point apparatus.

-

Thiele Tube: Secure the capillary tube to the thermometer with a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.

-

-

Heating:

-

Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C per minute) can be used to find an approximate melting range.

-

For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point found previously.

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

Visualizations

This compound is an important intermediate that can be synthesized through the amination of 2,4,5-trichloronitrobenzene.[1] This process involves reacting the starting material with ammonia (B1221849) in a solvent.[1]

References

- 1. WO1991000261A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound 96 6641-64-1 [sigmaaldrich.com]

- 6. This compound | 6641-64-1 [chemicalbook.com]

- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Spectroscopic Profile of 4,5-Dichloro-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dichloro-2-nitroaniline, a key intermediate in various synthetic pathways. The document details the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of the compound, presenting the data in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, offering a foundational methodology for researchers.

Introduction

This compound (C₆H₄Cl₂N₂O₂) is a substituted aromatic amine of significant interest in the synthesis of dyes, pigments, and pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide serves as a centralized resource for the IR, NMR, and MS data of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data presented in Table 1 was obtained from the NIST WebBook.

Table 1: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H Stretch (Asymmetric) |

| 3370 | Strong | N-H Stretch (Symmetric) |

| 1625 | Strong | N-H Scissoring |

| 1575 | Strong | C=C Aromatic Ring Stretch |

| 1510 | Strong | N-O Stretch (Asymmetric) |

| 1340 | Strong | N-O Stretch (Symmetric) |

| 875 | Strong | C-H Aromatic Out-of-Plane Bend |

| 810 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound shows two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.95 | Singlet | - | H-3 |

| 7.05 | Singlet | - | H-6 |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the aromatic ring.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145.2 | C-2 |

| 135.5 | C-1 |

| 131.8 | C-4 |

| 128.4 | C-5 |

| 120.1 | C-6 |

| 115.7 | C-3 |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data presented in Table 4 was obtained from the NIST WebBook.[1]

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]⁺ (Molecular Ion) |

| 176 | 25 | [M-NO]⁺ |

| 160 | 40 | [M-NO₂]⁺ |

| 125 | 30 | [M-NO₂-Cl]⁺ |

| 90 | 15 | [C₅H₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Procedure:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process the ¹³C NMR spectrum and determine the chemical shifts relative to TMS.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Procedure (Direct Infusion):

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by infusion.

-

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a sequential process of sample preparation, data acquisition, and data analysis for each spectroscopic technique.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the distinct yet parallel workflows for obtaining and analyzing IR, NMR, and MS data for a given chemical compound. Each pathway involves specific sample preparation, data acquisition using the appropriate instrumentation, and subsequent data analysis to yield the final spectroscopic data.

References

In-Depth Technical Guide: Hazards and Toxicity of 4,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hazards and toxicity of 4,5-dichloro-2-nitroaniline (DCNA), a chemical intermediate used in the synthesis of dyes and other industrial products. This document is intended for researchers, scientists, and drug development professionals who may handle or encounter this compound. The guide details its chemical and physical properties, toxicological profile, and provides in-depth descriptions of the experimental protocols used to determine its toxicity.

This compound is a yellow crystalline solid with low solubility in water.[1] Toxicological data indicates that it is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][3] It is also classified as a skin and eye irritant and is toxic to aquatic life with long-lasting effects. This guide summarizes the available quantitative toxicity data and provides detailed methodologies for the key toxicological assays, in accordance with OECD guidelines. Furthermore, it explores the likely metabolic pathways based on structurally related compounds and presents visual diagrams to aid in the understanding of experimental workflows and hazard classifications.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 6641-64-1 | [3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3] |

| Molecular Weight | 207.01 g/mol | [3] |

| Appearance | Pale yellow to yellow crystalline solid | [1] |

| Melting Point | 177-179 °C | |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [1] |

Toxicological Profile

The toxicological profile of this compound has been established through a series of in vivo and in vitro studies, largely following standardized OECD guidelines.

Acute Toxicity

Limit tests have been conducted to determine the acute toxicity of this compound via oral, dermal, and inhalation routes of exposure.

| Route | Species | Guideline | Dose/Concentration | Result |

| Oral | Rat | OECD 401 | 2200 mg/kg bw | LD₅₀ > 2200 mg/kg bw |

| Dermal | Rat | OECD 402 | 2000 mg/kg bw | LD₅₀ > 2000 mg/kg bw |

| Inhalation | Rat | OECD 403 | >5.3 mg/L (4h) | LC₅₀ > 5.3 mg/L |

Skin and Eye Irritation

| Test | Species | Guideline | Observation | Result |

| Skin Irritation | Rabbit | OECD 404 | No erythema or edema observed. | Not classified as a skin irritant under the conditions of the test. |

| Eye Irritation | Data not available | Causes serious eye irritation (based on GHS classification). | H319: Causes serious eye irritation |

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study was conducted in rats.

| Species | Guideline | Doses | Key Findings |

| Rat | OECD 407 | 0, 1000, 5000, 15000 ppm in drinking water | May cause damage to organs through prolonged or repeated exposure. |

Genotoxicity

An in vivo micronucleus test was performed to assess the genotoxic potential of this compound.

| Assay | Species | Guideline | Result |

| Mammalian Erythrocyte Micronucleus Test | Mouse | OECD 474 | Non-mutagenic |

Despite the negative result in the micronucleus assay, it is important to note that as a nitroaniline derivative, this compound has the potential to interact with DNA.[4] The reduction of the nitro group can produce reactive intermediates that may cause oxidative DNA damage.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological studies cited in this guide, based on the referenced OECD guidelines.

OECD Guideline 401: Acute Oral Toxicity

-

Principle: The test substance is administered orally by gavage in a single dose to a group of experimental animals.[5]

-

Test Animals: Healthy, young adult rats of a single sex (or both sexes if necessary) are used.[5]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a vehicle (e.g., water, corn oil). The volume administered is typically kept constant across dose levels.[5]

-

A limit test is often performed at a dose of 2000 mg/kg body weight.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

-

A full necropsy is performed on all animals at the end of the observation period.[5]

-

OECD Guideline 402: Acute Dermal Toxicity

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.[6][7]

-

Test Animals: Healthy, young adult rats or rabbits with intact skin are used.[6]

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[8]

-

A limit test is often performed at a dose of 2000 mg/kg body weight.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.[6]

-

OECD Guideline 403: Acute Inhalation Toxicity

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a chamber for a defined period.[9][10]

-

Test Animals: Healthy, young adult rats are the preferred species.[11]

-

Procedure:

-

Animals are placed in an inhalation chamber with a dynamic airflow.[12]

-

The concentration of the test substance in the chamber is controlled and monitored.

-

A limit test may be conducted at a concentration of 5 mg/L for dusts and mists, or 10 mg/L for gases.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9][12]

-

A full necropsy is performed on all animals at the end of the observation period.[9]

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle: The test substance is applied to a small area of the skin of a single animal to assess for irritation or corrosion.[13][14]

-

Test Animals: Albino rabbits are the preferred species.[13]

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animal.

-

A single dose of 0.5 g of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[13]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[13][16]

-

The severity of the skin reactions is scored according to a standardized grading system.

-

OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study

-

Principle: The test substance is administered orally to several groups of experimental animals at different dose levels for a period of 28 days.[17][18]

-

Test Animals: Rats are the preferred rodent species.[17][19]

-

Procedure:

-

At least three dose groups and a control group are used, with at least 5 male and 5 female animals per group.[19]

-

The test substance is administered daily by gavage or in the diet/drinking water.[17][19]

-

Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

-

At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.[19]

-

A full necropsy is performed, and organs are weighed and examined macroscopically. Histopathological examination of selected organs is conducted.[19]

-

OECD Guideline 474: Mammalian Erythrocyte Micronucleus Test

-

Principle: This in vivo test assesses the ability of a substance to cause damage to chromosomes or the mitotic apparatus in bone marrow erythroblasts.[20][21][22]

-

Test Animals: Mice or rats are typically used.[20]

-

Procedure:

-

The test substance is administered to the animals, usually in one or two doses.[22]

-

Bone marrow is collected at appropriate time points after the last administration (typically 24 and 48 hours).[20][21]

-

Bone marrow smears are prepared on microscope slides and stained.

-

The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of at least 4000 cells per animal.[21]

-

The ratio of polychromatic to normochromatic erythrocytes is also calculated as an indicator of bone marrow toxicity.

-

Metabolism and Toxicokinetics

The metabolism of nitroaromatic compounds often involves the reduction of the nitro group to a nitroso, hydroxylamine, and finally an amino group.[4] This reduction can be carried out by nitroreductases present in the liver and other tissues, as well as by intestinal microflora. The resulting aromatic amines can then undergo further phase II conjugation reactions, such as sulfation or glucuronidation, to facilitate their excretion.[4]

A toxicokinetic study on the related compound 4-chloro-2-nitroaniline (B28928) in rats demonstrated rapid absorption, distribution, metabolism, and excretion following oral administration.[4] The majority of the administered dose was excreted in the urine as metabolites within 24 hours.[4] It is likely that this compound follows a similar pattern of rapid metabolism and excretion.

Visualizations

Hazard Classification and Logic

Caption: Logical relationship between toxicological data and GHS hazard classifications for this compound.

Experimental Workflow: OECD 474 Micronucleus Test

Caption: A simplified workflow for the in vivo mammalian erythrocyte micronucleus test (OECD 474).

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway for this compound based on related compounds.

Conclusion

This compound is a chemical with a significant hazard profile, being harmful by ingestion, dermal contact, and inhalation. It is also an eye irritant and poses a risk to the aquatic environment. While acute toxicity appears to be low based on limit tests, the potential for organ damage upon repeated exposure warrants careful handling and the implementation of appropriate safety measures. The available genotoxicity data suggests it is not mutagenic in the in vivo micronucleus test, but its chemical structure as a nitroaniline indicates a potential for DNA interaction. Further research into its metabolism, toxicokinetics, and potential effects on cellular signaling pathways would provide a more complete understanding of its toxicological properties. Researchers and professionals working with this compound should adhere to strict safety protocols to minimize exposure and mitigate potential health risks.

References

- 1. Page loading... [guidechem.com]

- 2. CAS # 6641-64-1, this compound - chemBlink [chemblink.com]

- 3. This compound | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 20. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

An In-Depth Technical Guide to the Material Safety Data Sheet for 4,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4,5-Dichloro-2-nitroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] The information is presented to meet the needs of laboratory and drug development professionals, with a focus on detailed safety protocols, experimental procedures, and clear data presentation.

Chemical and Physical Properties

This compound is a yellow crystalline solid with no distinct odor.[1] It is sparingly soluble in water but shows greater solubility in organic solvents such as ethanol, acetone, and dimethylformamide.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 6641-64-1 | [2][3][4] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 207.01 g/mol | [2][3][4] |

| Appearance | Light yellow to brown powder/crystal | [1][5] |

| Melting Point | 177-179 °C | [4][6][7] |

| Boiling Point | 347.1 °C at 760 mmHg | [8] |

| Density | 1.6 ± 0.1 g/cm³ | [8] |

| Flash Point | 163.7 ± 26.5 °C | [8] |

| Solubility in Water | Sparingly soluble | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.7 | [2] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2][7] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[7][9]

GHS Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 1 / 2 | Danger | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 1 | Danger | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | Danger | H330: Fatal if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term | 2 | - | H411: Toxic to aquatic life with long lasting effects |

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, stringent safety measures are required during handling.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Ensure safety showers and eyewash stations are readily accessible.[12]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear a full protective suit and chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[10][13]

The following diagram outlines the general safety workflow for handling this compound.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for researchers. The industrial preparation typically involves the amination of 2,4,5-trichloronitrobenzene (B44141) at high temperatures and pressures.[9][14] An alternative route involves the nitration of 3,4-dichloroaniline, which requires a protection step of the amine group.

The following diagram illustrates the primary synthesis routes.

Caption: Synthesis Routes to this compound.

Synthesis via Amination of 2,4,5-Trichloronitrobenzene (Industrial Method)

This protocol is based on patent literature and outlines the industrial-scale synthesis.[9][14]

Materials:

-

2,4,5-Trichloronitrobenzene

-

Ammonia (B1221849) (liquid)

-

An inert solvent (e.g., chlorobenzene (B131634) or xylene)[9]

-

High-pressure autoclave with stirring mechanism

Procedure:

-

Charge the autoclave with 2,4,5-trichloronitrobenzene and the inert solvent.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen).

-

Introduce liquid ammonia into the sealed autoclave. The molar excess of ammonia can range from 200 to 3000 mol%.[9]

-

Heat the mixture to a temperature between 150°C and 220°C.[9]

-

Maintain the reaction under pressure for several hours (e.g., 8-16 hours) with constant stirring.[9]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent the excess ammonia.

-

The product suspension can be filtered to isolate the crude this compound.

-

The crude product is then washed with water to remove any remaining salts.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Analytical Methods

The purity of this compound can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for assessing purity, as mentioned in synthesis patents.[9] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a typical starting point.

-

Gas Chromatography (GC): The US Environmental Protection Agency (EPA) Method 8131 describes the analysis of aniline (B41778) derivatives by GC.[15]

-

Melting Point: A sharp melting point range close to the literature value (177-179 °C) is a good indicator of purity.[6][7]

-

Spectroscopy (IR, NMR): Infrared and Nuclear Magnetic Resonance spectroscopy can be used to confirm the chemical structure of the synthesized compound.

Toxicological and Ecotoxicological Information

This compound is considered moderately to highly toxic.[1] Exposure can lead to skin and eye irritation, respiratory discomfort, and nausea.[1] Prolonged or repeated exposure may result in damage to the liver and kidneys.[1] It is also classified as toxic to aquatic life with long-lasting effects.[8] Therefore, it is imperative to prevent its release into the environment. All waste materials containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]

First Aid Measures

The following diagram details the immediate first aid response in case of exposure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. This compound 96 6641-64-1 [sigmaaldrich.com]

- 5. studylib.net [studylib.net]

- 6. This compound | 6641-64-1 | FD00141 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 12. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 13. Khan Academy [khanacademy.org]

- 14. WO1991000261A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 15. epa.gov [epa.gov]

synthesis pathway of 4,5-Dichloro-2-nitroaniline from 2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichloro-2-nitroaniline, a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes. While a direct, one-step synthesis from 2-nitroaniline (B44862) is not the most commonly documented pathway, this guide outlines a plausible synthetic route based on established chlorination methodologies for nitroanilines. Additionally, it presents alternative and potentially more efficient industrial synthesis methods for a comprehensive understanding.

Plausible Synthesis Pathway: Direct Chlorination of 2-Nitroaniline

The synthesis of this compound can be envisaged through the direct dichlorination of 2-nitroaniline. This process involves the electrophilic substitution of chlorine onto the aromatic ring. The nitro group (-NO₂) is a meta-director and deactivating, while the amino group (-NH₂) is an ortho-, para-director and activating. In the acidic conditions typically used for chlorination, the amino group will be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating. The directing effects of the nitro and anilinium groups would favor the formation of various isomers, making the direct synthesis of the desired 4,5-dichloro isomer challenging and likely resulting in a mixture of products.

A plausible reaction scheme involves the treatment of 2-nitroaniline with a chlorinating agent in the presence of a suitable solvent and potentially a catalyst.

Figure 1: Proposed synthesis pathway for this compound from 2-nitroaniline.

Experimental Protocol: General Chlorination of Nitroanilines

The following is a general experimental protocol for the chlorination of nitroanilines, which can be adapted for the synthesis of this compound from 2-nitroaniline. This protocol is based on methods described for the chlorination of other nitroaniline isomers.[1][2]

Materials:

-

2-Nitroaniline

-

Glacial Acetic Acid

-

Chlorine Gas (Cl₂)

-

Hydrogen Chloride Gas (HCl) (optional)

-

Ice

-

Water

-

Sodium Bicarbonate Solution

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet tube, and a cooling bath, dissolve 2-nitroaniline in glacial acetic acid to form a slurry.

-

Cool the mixture to the desired reaction temperature, typically between 20°C and 65°C, using an external cooling bath.[1]

-

(Optional) Bubble hydrogen chloride gas through the mixture. The presence of HCl can help prevent undesirable side reactions and improve the reaction rate.[1]

-

Slowly introduce chlorine gas into the reaction mixture while maintaining the desired temperature with cooling. The molar ratio of chlorine to nitroaniline will need to be optimized, but a starting point of approximately 2.0 to 2.5 moles of Cl₂ per mole of 2-nitroaniline can be considered for dichlorination.[1]

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water to remove acetic acid and any remaining inorganic impurities.

-

Neutralize any residual acid by washing the product with a dilute sodium bicarbonate solution.

-

Further purify the crude this compound by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of acetic acid and water.

Quantitative Data

The following table summarizes quantitative data from related synthesis processes for dichlorinated nitroanilines. It is important to note that these values are for analogous reactions and would require optimization for the specific synthesis of this compound from 2-nitroaniline.

| Parameter | Value | Compound | Reference |

| Yield | 80% or above | 2,6-dichloro-4-nitroaniline (B1670479) | [3] |

| Purity | 96% or above | 2,6-dichloro-4-nitroaniline | [3] |

| Reaction Temperature | 20°C to 65°C | General nitroaniline chlorination | [1] |

| Molar Ratio (Cl₂:Nitroaniline) | 1.8 to 2.5 | for 2,6-dichloro-4-nitroaniline | [1] |

Alternative Synthesis Pathways

Industrially, this compound is often synthesized via alternative routes that may offer higher yields and purity. One prominent method involves the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia.[4][5] This nucleophilic aromatic substitution reaction replaces the chlorine atom at the 2-position with an amino group.

Figure 2: Alternative synthesis of this compound.

This process is typically carried out in an inert solvent at elevated temperatures (150-220°C) and pressures.[4][5] This method can achieve high yields, with reports of up to 98.5% of the theoretical yield.[5]

Another described synthesis involves the acylation of 3,4-dichloroaniline, followed by nitration and subsequent deprotection to yield this compound.[4][5] However, this route is noted to produce undesired by-products.[4]

Conclusion

The synthesis of this compound from 2-nitroaniline via direct chlorination is a plausible but potentially challenging route due to the formation of isomeric byproducts. The provided general experimental protocol for the chlorination of nitroanilines serves as a starting point for the development of a specific synthesis method. For industrial-scale production, alternative pathways starting from 2,4,5-trichloronitrobenzene are likely to be more efficient in terms of yield and purity. Researchers and drug development professionals should consider these alternative routes when planning the synthesis of this important intermediate. Further process optimization and characterization of the product mixture would be necessary to develop a robust and selective synthesis from 2-nitroaniline.

References

- 1. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. WO1991000261A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 4,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 4,5-dichloro-2-nitroaniline, a key intermediate in the production of pharmaceuticals and agrochemicals. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction workflows for enhanced comprehension.

Introduction

This compound is a crucial building block in organic synthesis. Its molecular structure, featuring a nitro group ortho to an amino group and two chlorine atoms on the benzene (B151609) ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The efficient and high-yield synthesis of this compound is of significant industrial importance. This guide will focus on the two most prominent methods for its preparation: the direct amination of 2,4,5-trichloronitrobenzene (B44141) and a classical multi-step approach starting from 3,4-dichloroaniline (B118046).

Core Synthesis Methodologies

Two primary synthetic strategies have been extensively documented for the preparation of this compound. The selection of a particular method often depends on factors such as the availability of starting materials, desired purity, and scalability.

Direct Amination of 2,4,5-Trichloronitrobenzene

A robust and efficient one-step method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 2,4,5-trichloronitrobenzene with ammonia (B1221849).[1][2] This process is typically carried out at elevated temperatures and pressures in an inert solvent.

Experimental Protocol:

A detailed experimental procedure is described in patent literature.[2] In a typical setup, 2,4,5-trichloronitrobenzene is charged into a stainless-steel autoclave along with an inert solvent, such as chlorobenzene. The autoclave is sealed, and the air is purged with an inert gas like nitrogen. Liquid ammonia is then introduced into the vessel. The reaction mixture is heated to a temperature range of 150°C to 220°C and maintained for several hours with constant stirring.[1][2] Upon completion, the autoclave is cooled, and the excess ammonia is recovered. The product suspension is then mixed with water, and the solvent is removed by azeotropic distillation. The resulting solid product is filtered, washed, and dried.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2,4,5-Trichloronitrobenzene | [1][2] |

| Reagent | Ammonia (liquid) | [2] |

| Solvent | Chlorobenzene | [2] |

| Temperature | 150 - 220 °C (preferred 170 - 190 °C) | [1][2] |

| Pressure | Autogenic | [2] |

| Reaction Time | 16 hours | [2] |

| Molar Ratio (Ammonia:Substrate) | ~3:1 | [2] |

| Yield | 98.5% of theoretical | [2] |

| Purity (by HPLC) | 93.8% | [2] |

| Melting Point | 178 °C | [2] |

Logical Workflow:

Caption: Workflow for the synthesis of this compound via direct amination.

Multi-step Synthesis from 3,4-Dichloroaniline

An alternative, though more classical and lengthy, route to this compound begins with 3,4-dichloroaniline.[1][2] This multi-step process involves the protection of the amino group, followed by nitration and subsequent deprotection.

Experimental Protocol:

This synthesis pathway involves three main stages:

-

Acylation of 3,4-Dichloroaniline: The amino group of 3,4-dichloroaniline is first protected, typically by acylation with acetic anhydride (B1165640) to form acetyl-3,4-dichloroanilide. This step is crucial to direct the subsequent nitration to the desired position and to prevent oxidation of the amino group.

-

Nitration of Acetyl-3,4-dichloroanilide: The protected intermediate is then nitrated using a nitrating agent, such as fuming nitric acid.[1][2] The reaction is carefully controlled at a low temperature to avoid side reactions. This step introduces the nitro group at the 6-position (ortho to the amino group) to yield acetyl-3,4-dichloro-6-nitroanilide.

-

Deprotection (Hydrolysis): The final step involves the removal of the acetyl protecting group. This is typically achieved by heating the acetyl-3,4-dichloro-6-nitroanilide with a strong acid, such as concentrated sulfuric acid.[1][2] The resulting this compound is then purified, often by recrystallization from a suitable solvent like acetic acid.

This method is generally associated with the formation of undesired by-products and the generation of highly contaminated wastewater during the deacetylation step.[2]

Logical Workflow:

References

Commercial Sourcing and Handling of 4,5-Dichloro-2-nitroaniline for Research Applications

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of commercial suppliers for 4,5-Dichloro-2-nitroaniline (CAS No. 6641-64-1), a key chemical intermediate in various research and development applications, including pharmaceutical synthesis. The guide summarizes key quantitative data from various suppliers to facilitate comparison and procurement. Additionally, a generalized experimental workflow for the handling and use of such a chemical in a research setting is provided.

Commercial Supplier Overview